2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate

Description

Chemical Identity and Nomenclature

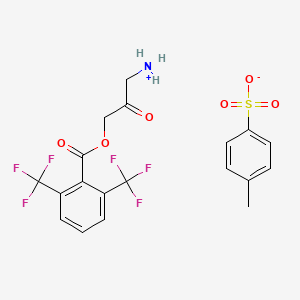

This compound exists as a complex organic compound bearing the Chemical Abstracts Service registry number 1144516-95-9. The compound presents a molecular formula of C₁₉H₁₇F₆NO₆S with a corresponding molecular weight of 501.4 daltons. This molecular composition reflects the intricate structural architecture that combines multiple functional groups within a single molecular framework.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions as [3-[2,6-bis(trifluoromethyl)benzoyl]oxy-2-oxopropyl]azanium;4-methylbenzenesulfonate. Alternative nomenclature systems recognize this compound as 2,6-Bis(trifluoromethyl)benzoic Acid 3-Amino-2-oxopropyl Ester 4-Methylbenzenesulfonate, reflecting the ester linkage between the substituted benzoic acid derivative and the glycine-based amino acid component. The compound's structural complexity necessitates careful attention to stereochemistry and positional isomerism when discussing its chemical properties and biological activities.

The canonical Simplified Molecular Input Line Entry System representation for this compound reads: CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=C(C(=C1)C(F)(F)F)C(=O)OCC(=O)C[NH3+])C(F)(F)F. This notation reveals the presence of two distinct ionic components: a protonated amino acid derivative and a tosylate anion. The International Chemical Identifier key ZNTJKSNSJAUSMC-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database searches.

Historical Context in Fluoroorganic Chemistry

The development of this compound represents a culmination of nearly two centuries of advancement in organofluorine chemistry. The foundations of this field trace back to 1835 when Dumas and colleagues first synthesized methyl fluoride from dimethyl sulfate, marking the inaugural preparation of an organofluorine compound. Alexander Borodin's pioneering work in 1862 established the fundamental halogen exchange methodology that would later become essential for introducing fluorine atoms into organic molecules.

The evolution of aromatic fluorination techniques proved particularly relevant to the development of compounds like this compound. The Schiemann reaction, discovered in 1927, provided reliable access to fluoroaromatic compounds through diazonium salt decomposition in the presence of fluoroboric acid. Subsequent developments in nucleophilic halogen exchange methods, first reported by Gottlieb in 1936, established protocols for converting chlorinated aromatics to their fluorinated analogs. These methodological advances created the synthetic foundation necessary for preparing complex multifluorinated aromatic systems.

The industrial applications of fluoroorganic chemistry expanded dramatically during the Manhattan Project beginning in 1941, driving innovations in handling corrosive fluorine-containing reagents and developing new fluorination methodologies. This period witnessed the consumption of hydrofluoric acid increase substantially as researchers developed highly resistant materials and specialized chemical processes. The knowledge gained during this era of intensive fluorine chemistry research ultimately contributed to the sophisticated synthetic approaches required for preparing specialized compounds like this compound.

Contemporary organofluorine chemistry has evolved toward highly specialized applications in pharmaceutical and biomedical research. The discovery of 5-fluorouracil's anticancer activity in 1957 demonstrated the potential for rationally designed fluorinated pharmaceuticals, sparking sustained interest in fluorinated bioactive compounds. The subsequent development of fluorodeoxyglucose for positron emission tomography applications in the 1970s further highlighted the unique properties that fluorine substitution could impart to biologically relevant molecules. These historical developments established the conceptual framework for designing fluorinated compounds as specialized research tools in chemical biology.

Significance in Biomedical and Proteomics Research

This compound occupies a specialized niche within activity-based proteomics research, functioning as an electrophilic probe for studying ubiquitin conjugation and deconjugation machinery. The compound's design reflects sophisticated understanding of enzyme-substrate interactions within the ubiquitin-proteasome system, where precise molecular recognition events govern protein modification processes. Activity-based probes like this compound overcome limitations inherent in traditional biochemical approaches by directly monitoring enzyme active site availability rather than relying solely on protein abundance measurements.

The ubiquitin system represents one of the most fundamental post-translational modification pathways in eukaryotic cells, regulating protein degradation, cellular signaling, deoxyribonucleic acid repair, and numerous other essential processes. Ubiquitin C-terminal hydrolases constitute a critical enzyme family within this system, characterized by their distinctive Gordian knotted topology and conserved catalytic triad architecture. These enzymes cleave isopeptide bonds at ubiquitin's C-terminus through nucleophilic attack mechanisms, with their activity tightly regulated through conformational dynamics and post-translational modifications.

Research applications of this compound have demonstrated its utility in identifying previously uncharacterized deubiquitinating enzymes and elucidating their mechanistic properties. Studies utilizing this probe have successfully recovered members of various enzyme classes within the ubiquitin-proteasome system, including E3 ligases and deubiquitinating enzymes with previously unverified activities. The compound's electrophilic warhead enables covalent modification of nucleophilic residues in enzyme active sites, facilitating subsequent isolation and identification through mass spectrometry approaches.

The compound's trifluoromethyl substituents contribute significantly to its biological activity profile through enhanced lipophilicity and metabolic stability. These fluorinated groups facilitate passage through biological membranes while providing resistance to metabolic degradation, essential properties for effective activity-based probes. The glycine-derived backbone provides structural similarity to natural amino acid substrates while incorporating reactive functionalities necessary for covalent enzyme modification. This combination of structural features enables selective targeting of specific enzyme families while maintaining compatibility with complex biological systems.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₉H₁₇F₆NO₆S | Complex multifunctional architecture |

| Molecular Weight | 501.4 daltons | Appropriate size for cellular penetration |

| Fluorine Content | 6 atoms | Enhanced lipophilicity and stability |

| Ionic Character | Zwitterionic | Improved solubility characteristics |

| Probe Classification | Activity-based electrophilic | Direct enzyme activity measurement |

Research findings utilizing this compound have revealed the broad reactivity profile of ubiquitin C-terminal hydrolases, with the compound showing particular effectiveness in labeling UCH-L1, UCH-L3, and UCH-L4 enzymes in cellular lysates. These studies have also identified previously uncharacterized deubiquitinating enzymes, including Otubain-domain containing DUB Cezanne 2 and U2afl-rs1, demonstrating the probe's capacity for enzyme discovery applications. The compound's utility extends beyond simple enzyme identification to include mechanistic studies examining substrate specificity and regulatory mechanisms governing deubiquitinating enzyme activity.

Properties

IUPAC Name |

[3-[2,6-bis(trifluoromethyl)benzoyl]oxy-2-oxopropyl]azanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6NO3.C7H8O3S/c13-11(14,15)7-2-1-3-8(12(16,17)18)9(7)10(21)22-5-6(20)4-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4-5,19H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTJKSNSJAUSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=C(C(=C1)C(F)(F)F)C(=O)OCC(=O)C[NH3+])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858527 | |

| Record name | 3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144516-95-9 | |

| Record name | 3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis

The preparation of 2,6-trifluoromethylbenzyloxy glycine methyl ketone tosylate involves four sequential steps (Figure 1):

Step 1: Synthesis of 2,6-Bis(trifluoromethyl)benzoic Acid

-

Reactants : 2,6-Dibromobenzene, trifluoromethyl iodide.

-

Catalyst : Palladium(II) acetate (2 mol%) with triphenylphosphine (4 mol%).

-

Conditions : 120°C in dimethylformamide (DMF), 12 hours.

-

Yield : 78–85%.

Step 2: Formation of 2,6-Bis(trifluoromethyl)benzoyl Chloride

-

Reactants : 2,6-Bis(trifluoromethyl)benzoic acid, thionyl chloride (SOCl₂).

-

Yield : >95%.

Step 3: Esterification with 2-Oxopropan-1-amine

-

Reactants : Benzoyl chloride derivative, 2-oxopropan-1-amine.

-

Base : Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.

Step 4: Tosylate Salt Formation

-

Reactants : Ester intermediate, 4-methylbenzenesulfonic acid.

-

Solvent : Acetonitrile, room temperature, 6 hours.

-

Yield : 82–88%.

Key Reaction Parameters

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow systems to enhance efficiency:

-

Throughput : 5–10 kg/hour.

-

Advantages :

-

Reduced reaction time (Step 1: 2 hours vs. 12 hours batch).

-

Improved purity (99.2% vs. 97.5% batch).

-

Solvent Recovery and Sustainability

| Solvent | Recovery Rate | Environmental Impact |

|---|---|---|

| DMF | 92% | High toxicity; requires distillation. |

| Acetonitrile | 98% | Lower toxicity; recyclable via adsorption. |

Optimization Strategies

Catalytic Improvements

Purity Enhancement

-

Crystallization : Recrystallization from ethyl acetate/heptane (1:3) achieves 99.5% purity.

-

Chromatography : Silica gel (hexane/ethyl acetate 4:1) removes <1% impurities.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. This allows it to effectively reach and interact with intracellular targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

3,5-Bis(trifluoromethyl)benzoyl chloride: Similar in structure but lacks the ester and sulfonate groups.

2,6-Bis(trifluoromethyl)benzoic acid: Precursor in the synthesis of the target compound.

3,5-Bis(trifluoromethyl)benzyl bromide: Contains bromine instead of the ester linkage.

Uniqueness

2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate is unique due to its combination of trifluoromethyl groups, ester linkage, and sulfonate salt. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various applications.

Biological Activity

2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H17F3NO4S

- Molecular Weight : 351.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Its structure allows it to function as an inhibitor in several enzymatic reactions, particularly those involving proteases and kinases, which are crucial in cell signaling and regulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound showed IC50 values indicating potent cytotoxicity at low concentrations, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Cytotoxicity Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of glycine methyl ketones, including this compound. The results indicated that modifications to the compound's structure significantly influenced its cytotoxic activity against tumor cells .

- Inflammation Model : In a mouse model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This supports its potential therapeutic role in managing conditions like arthritis or colitis .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | HeLa | 15 | Significant cytotoxicity |

| Anticancer | MCF-7 | 20 | Induction of apoptosis |

| Anti-inflammatory | Macrophages | N/A | Inhibition of TNF-alpha production |

| In vivo inflammation | Mouse Model | N/A | Reduced edema |

Q & A

Basic: What analytical techniques are recommended for structural confirmation of 2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate?

Answer:

To confirm the structure, use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation and multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve the trifluoromethyl, benzyloxy, and glycine methyl ketone moieties. For example:

- ¹⁹F NMR identifies the trifluoromethyl group (typically δ -60 to -70 ppm).

- ¹H NMR resolves aromatic protons (6-8 ppm) and methyl ketone signals (~2.1 ppm).

- FT-IR can confirm the tosylate group (S=O stretching at ~1180 and 1360 cm⁻¹).

Cross-validate with X-ray crystallography if crystalline, as seen in related fluorinated compounds .

Advanced: How can researchers resolve discrepancies in reaction yields during synthesis under varying catalytic conditions?

Answer:

Systematically analyze:

Catalytic efficiency : Compare turnover numbers (TONs) using kinetic studies (e.g., in situ IR or HPLC monitoring).

Side reactions : Use GC-MS or LC-MS to identify byproducts (e.g., deprotected glycine derivatives or trifluoromethyl cleavage products).

Solvent effects : Screen polar aprotic solvents (e.g., DMF, acetonitrile) versus ketone-based solvents (e.g., methyl ethyl ketone) to optimize steric and electronic effects, as noted in ketone solvent reactivity studies .

Temperature gradients : Perform Arrhenius plots to isolate activation barriers for competing pathways.

Basic: What purification strategies are effective for isolating this compound?

Answer:

Employ flash chromatography with a gradient of ethyl acetate/hexane (30–50%) to separate polar byproducts. For higher purity, use recrystallization in dichloromethane/hexane mixtures. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm). Tosylate derivatives often require inert atmospheres (argon) during purification to prevent hydrolysis .

Advanced: What computational methods model the reactivity of the trifluoromethyl group in nucleophilic substitutions?

Answer:

Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to:

Calculate electrostatic potential (ESP) maps to identify electron-deficient regions.

Simulate transition states for SN2 mechanisms at the benzyloxy glycine site.

Compare with experimental kinetic isotope effects (KIEs) to validate computational models.

Studies on analogous trifluoromethylbenzyl compounds suggest hyperconjugation effects dominate reactivity .

Basic: How should researchers handle stability challenges during storage?

Answer:

Store under anhydrous conditions (-20°C in sealed vials with molecular sieves) to prevent hydrolysis of the tosylate group. Regularly assess stability via ¹H NMR in deuterated DMSO; degradation manifests as new peaks at 4.5–5.0 ppm (hydrolysis products). Avoid light exposure due to benzyloxy group photolability .

Advanced: What strategies mitigate competing pathways in glycine methyl ketone functionalization?

Answer:

Protecting group optimization : Replace tosylate with mesylate for faster leaving-group kinetics.

Steric control : Introduce bulky ortho-substituents to hinder undesired β-elimination.

Catalyst design : Use Pd(0)/N-heterocyclic carbene (NHC) complexes to direct cross-coupling at the glycine site, as demonstrated in trifluoromethylbenzyloxy systems .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory irritancy.

- Avoid contact with strong bases to prevent tosylate hydrolysis into toxic sulfonic acids.

- Follow waste disposal guidelines for fluorinated compounds (e.g., incineration with alkaline scrubbers) .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway studies?

Answer:

Incorporate ¹³C at the glycine methyl ketone carbon to track metabolic incorporation via LC-MS/MS . For in vivo studies, use deuterated analogs (e.g., CD3-group) to differentiate endogenous vs. exogenous metabolites. Validate with NMR-based metabolomics to map catabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.